N-(2,3-dimethylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Overview
Description
N-(2,3-dimethylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H28N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is 316.215078140 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Voltage-Gated Sodium Channel Blockers
Research has indicated the potential of structurally related compounds as voltage-gated skeletal muscle sodium channel blockers. Conformationally restricted analogues of tocainide have been designed, showing a significant increase in potency and use-dependent block compared to tocainide, suggesting applications in developing antimyotonic agents (Catalano et al., 2008).
Cannabinoid Receptor Antagonists
Compounds with structural similarities have been explored as potent and selective antagonists for the CB1 cannabinoid receptor. These studies have provided insights into the molecular interaction and structure-activity relationships of these antagonists, highlighting their potential therapeutic applications in treating conditions influenced by the CB1 receptor (Shim et al., 2002), (Lan et al., 1999).
Urokinase Receptor Targeting for Cancer Therapy
Virtual screening targeting the urokinase receptor led to the discovery of compounds that block angiogenesis and inhibit breast cancer cell invasion, migration, and adhesion, suggesting a role in cancer therapy (Wang et al., 2011).
Synthesis and Characterization of Polyamides and Polyimides
Research into novel polyamides and polyimides containing specific functional groups has revealed applications in materials science, particularly due to their high glass transition temperatures and thermal stability. These materials have potential applications in advanced engineering and electronics due to their unique properties (Liaw et al., 2002).
Novel Rhodium-Carbene Complexes in Catalysis
The development of novel rhodium-carbene complexes for the hydroaminomethylation of aromatic olefins represents a significant advancement in catalytic chemistry, with applications in the synthesis of biologically active compounds (Ahmed et al., 2007).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13-7-6-8-16(14(13)2)20-17(22)15-9-11-21(12-10-15)18(23)19(3,4)5/h6-8,15H,9-12H2,1-5H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJTYOKIIAIWEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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